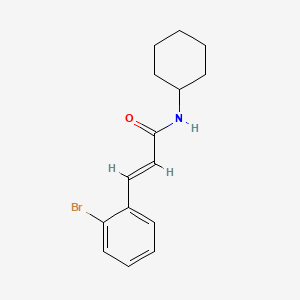
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide, also known as CPPBS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPPBS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, CPPBS has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body.
Biochemical and physiological effects:
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in blood pH, which can have several physiological effects. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has also been shown to have diuretic effects, which can be beneficial in the treatment of conditions such as hypertension and congestive heart failure.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity and high yields. It has a unique mechanism of action that makes it a promising candidate for the development of new drugs. However, there are also limitations to the use of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide in lab experiments. It can be difficult to obtain large quantities of the compound, and it can be expensive to synthesize. Additionally, the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. One area of research is the development of new drugs based on the structure of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. The unique mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide makes it a promising candidate for the development of drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. Understanding the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide can lead to the development of more effective drugs based on the structure of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. Finally, further research is needed to determine the safety and efficacy of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide in humans. Clinical trials are needed to determine the potential of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves several steps, starting with the reaction between cyclopropylamine and 4-methylbenzenesulfonyl chloride to form N-cyclopropyl-4-methylbenzenesulfonamide. This intermediate is then reacted with piperidine-1-carboxylic acid to form N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. The synthesis of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been optimized to yield high purity and high yields, making it a viable compound for further research.
Scientific Research Applications
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various diseases. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been linked to the treatment of glaucoma, epilepsy, and osteoporosis.
properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-5-8-14(22(20,21)17-13-6-7-13)11-15(12)16(19)18-9-3-2-4-10-18/h5,8,11,13,17H,2-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIONDRSADAPKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)



![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)